methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate
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Overview
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1 H -imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antineoplastic and Antifilarial Activities
A study reported the synthesis of a series of compounds including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. These compounds demonstrated significant growth inhibition in L1210 cells, suggesting potential antineoplastic activity. Additionally, some compounds showed significant in vivo antifilarial activity against adult worms of various species, indicating their potential as antifilarial agents (S. Ram et al., 1992).
Catalytic Applications
Research into molybdenum(VI) complexes with specific ligands encapsulated in zeolite Y demonstrated their efficacy as catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation significantly improved the catalytic activity, stability, recycling ability, and operational flexibility of the catalyst, highlighting its potential for industrial applications (M. Ghorbanloo et al., 2017).
Synthesis and Chemical Properties
Another study focused on the synthesis of benzocarbazoloquinones via oxidative cyclization, which is a part of a broader investigation into novel chemical syntheses and the exploration of their properties. This research contributes to the understanding of complex organic synthesis processes and their potential applications (W. Rajeswaran et al., 1994).
Antimicrobial and Antioxidant Agents
A different line of investigation explored the synthesis of Schiff base ligands and their antimicrobial activity. These compounds were tested against various bacteria and fungi, showing moderate to significant activity. Such research underscores the continuous search for new antimicrobial agents amid rising drug resistance (H. M. Vinusha et al., 2015).
Quantum Chemical Analysis
The conformational analysis, quantum descriptors, and adsorption activity on graphene of imidazole derivatives were studied, providing insights into their interactions with graphene and potential applications in enhancing Surface-Enhanced Raman Scattering (SERS) activity. This research demonstrates the intersection of organic chemistry with materials science, opening pathways to novel applications (Veena S. Kumar et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the diverse range of applications of imidazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl N-[1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14(21-20(24)26-3)19-22-17-9-4-5-10-18(17)23(19)11-12-27-16-8-6-7-15(13-16)25-2/h4-10,13-14H,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODPXXWCQFQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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